2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide
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Overview
Description
2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzamide moiety. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The primary targets of this compound are C-RAF/FLT3 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its targets by inhibiting the activity of C-RAF/FLT3 kinases . This inhibition disrupts the normal signaling pathways in the cell, leading to various changes in cellular function.
Biochemical Pathways
The inhibition of C-RAF/FLT3 kinases affects several biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The disruption of these pathways can lead to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
It is suggested that the compound has more aqueous solubility than sorafenib, which could potentially improve its bioavailability .
Result of Action
The compound’s action results in a decrease in cell proliferation and an increase in cell death . Specifically, it has been shown to suppress the formation of HepG2 colonies, inhibit rapid proliferation, exert marked migration inhibitory effects on HepG2 cells, induce cell cycle arrest in the G2/M phase, and lead to cell apoptosis .
Action Environment
It is known that the compound’s efficacy can be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a chlorophenyl isothiocyanate with an amine to form a thiourea intermediate. This intermediate then undergoes cyclization with a halogenated acetic acid derivative to form the thiazole ring. The final step involves the coupling of the thiazole derivative with a benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups .
Scientific Research Applications
2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)acetic acid
- 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)propanoic acid
Uniqueness
2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. The presence of the benzamide moiety, in particular, differentiates it from other similar compounds and may enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-11-5-7-12(8-6-11)22-18(28)25-19-23-13(10-29-19)9-16(26)24-15-4-2-1-3-14(15)17(21)27/h1-8,10H,9H2,(H2,21,27)(H,24,26)(H2,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVYANFSAVZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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